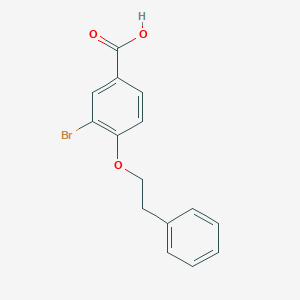

3-Bromo-4-(2-phenylethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-(2-phenylethoxy)benzoic acid is a chemical compound with the molecular formula C15H13BrO3 . It has a molecular weight of 321.17 .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-(2-phenylethoxy)benzoic acid is 1S/C15H13BrO3/c16-13-10-12 (15 (17)18)6-7-14 (13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2, (H,17,18) . This indicates the presence of a bromine atom, a phenylethoxy group, and a carboxylic acid group in the molecule.Aplicaciones Científicas De Investigación

Structural Analysis and Reactivity Studies

The study of structural, vibrational analysis, and chemical reactivity descriptors of closely related bromo-substituted benzoic acids, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insight into their reactivity and potential applications in scientific research. Advanced computational methods like Density Functional Theory (DFT) have been utilized to investigate the molecular structure, reactivity descriptors (ionization energy, hardness, electrophilicity, etc.), and non-linear optical properties of these compounds. The solvent's influence on reactivity parameters has also been explored, showing that solvation significantly alters reactivity descriptors, which could have implications for their applications in various solvents (Yadav et al., 2022).

Synthesis and Radiosynthesis Applications

The precursor molecule for the radiosynthesis of 2-radioiodophloretinic acid, 2-bromo-phloretinic acid, demonstrates the utility of bromo-substituted benzoic acids in the field of radiopharmaceuticals. This compound was prepared from hydrocinnamic acid and utilized in a Cu(I)-assisted nucleophilic non-isotopic exchange reaction, highlighting the critical role of the bromo substituent in achieving high yields of labeled compounds. Such methodologies are pivotal in developing diagnostic and therapeutic agents (Mertens, Boumon, & Steegmans, 2001).

Material Science and Optical Properties

Research into the crystal structures of bromo–hydroxy–benzoic acid derivatives has revealed the formation of two-dimensional architectures through hydrogen bonds and Br⋯O interactions. These structural insights are crucial for the development of materials with specific optical and electronic properties. For instance, the comparison between methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid highlights the importance of molecular interactions in determining the material's properties, which could be exploited in designing new materials (Suchetan et al., 2016).

Luminescent Properties and Coordination Chemistry

The synthesis and structural analysis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives demonstrate the significant impact of substituents on the photophysical properties of these materials. Such research is fundamental in the design of luminescent materials for sensing, imaging, and lighting applications. The study indicates that electron-donating and withdrawing groups on the benzoic acid moiety can dramatically affect the luminescence efficiency, providing a pathway for tuning the optical properties of coordination complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4-(2-phenylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXZQUXYPKGUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586375 |

Source

|

| Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-phenylethoxy)benzoic acid | |

CAS RN |

887029-51-8 |

Source

|

| Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

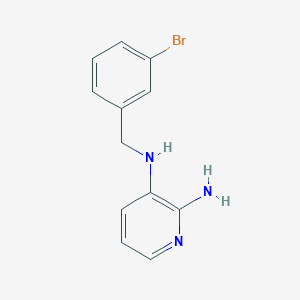

![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)

![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)

![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)